

Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-2-amine

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Compound of Interest

Compound Name: **5-Bromoquinazolin-2-amine**

Cat. No.: **B581877**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **5-Bromoquinazolin-2-amine**, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on established synthetic routes for analogous 2-aminoquinazoline derivatives, adapted for this specific compound.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline scaffold, in particular, is a key pharmacophore in numerous clinically used drugs. The introduction of a bromine atom at the 5-position can significantly modulate the biological activity and pharmacokinetic properties of the molecule, making **5-Bromoquinazolin-2-amine** a crucial intermediate for the development of novel therapeutics. This protocol outlines a practical and efficient method for its preparation from commercially available starting materials.

Core Synthesis Methodology

The synthesis of **5-Bromoquinazolin-2-amine** is achieved through the cyclization of 2-amino-6-bromobenzonitrile with guanidine hydrochloride. This acid-catalyzed condensation reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired quinazoline ring system.

Experimental Protocol

Materials:

- 2-amino-6-bromobenzonitrile
- Guanidine hydrochloride
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Deionized water
- Ethyl acetate
- Hexanes
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Thermometer
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

- Melting point apparatus
- NMR spectrometer
- Mass spectrometer

Procedure:

- To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (5 mL) in a round-bottom flask, add guanidine hydrochloride (1.5 mmol, 1.5 equiv).
- To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
- Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Combine the organic layers and wash with brine (2 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure **5-Bromoquinazolin-2-amine**.
- Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

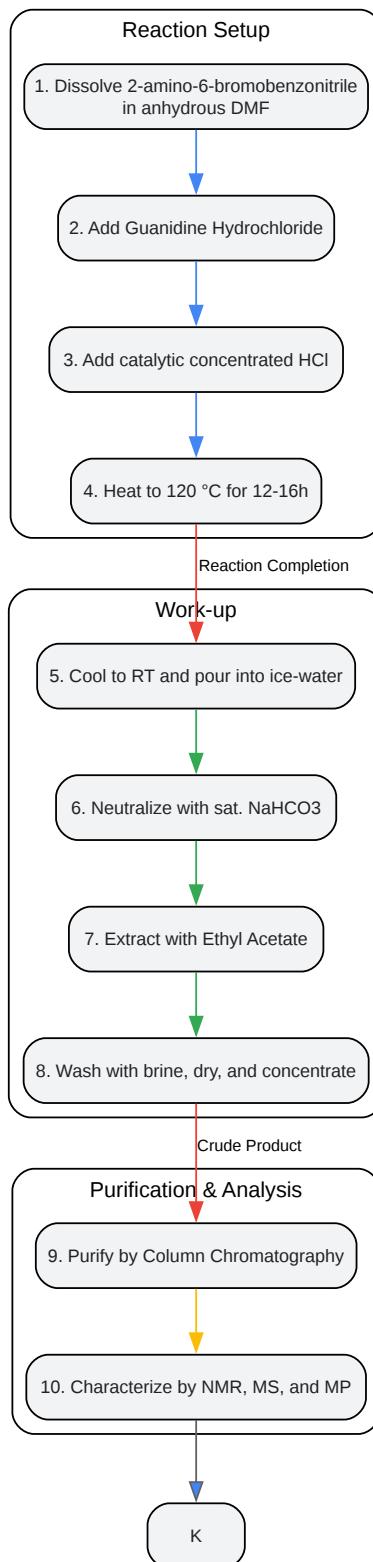
Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aminoquinazoline derivatives based on analogous reactions reported in the literature. Actual results for the synthesis of **5-Bromoquinazolin-2-amine** may vary.

Parameter	Value	Reference
Starting Material	2-amino-6-bromobenzonitrile	-
Reagent	Guanidine hydrochloride	-
Product	5-Bromoquinazolin-2-amine	-
Typical Yield	60-80%	[1]
Melting Point	140-145 °C (estimated)	[1]
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	9.35 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.80 (s, 2H)	Analogous compounds
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	162.5, 155.0, 151.2, 135.8, 128.4, 126.1, 122.3, 115.9	Analogous compounds
MS (ESI) m/z	[M+H] ⁺ calculated for C ₈ H ₇ BrN ₃ : 223.98; found: 224.0	-

Mandatory Visualization

Experimental Workflow for 5-Bromoquinazolin-2-amine Synthesis

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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